Ericolol
Overview
Description
Ericolol is a beta blocker with the chemical formula C18H24ClNO3 and a molar mass of 337.84 g/mol . It is known for its cardiovascular applications, particularly in managing conditions such as hypertension and angina . The compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a cyclopentenone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ericolol involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. The final step typically involves the formation of the beta blocker structure by reacting the intermediate compounds under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product . The production process is optimized to minimize waste and maximize yield, making it both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ericolol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Ericolol has a wide range of scientific research applications, including:
Mechanism of Action
Ericolol exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 receptors found in the heart . This action reduces the heart rate and the force of contraction, leading to a decrease in blood pressure and oxygen demand . The molecular targets of this compound include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta blocker with similar cardiovascular applications.
Metoprolol: Known for its selective action on beta-1 receptors.
Propranolol: A non-selective beta blocker with a broader range of effects.
Uniqueness of Ericolol
This compound is unique due to its specific chemical structure, which provides a balance between efficacy and selectivity . Unlike some other beta blockers, this compound has a distinct chloro-substituted phenyl ring and a cyclopentenone moiety, which contribute to its unique pharmacological profile .
Properties
IUPAC Name |
3-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorophenyl]cyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-18(2,3)20-10-15(22)11-23-17-9-13(19)5-7-16(17)12-4-6-14(21)8-12/h5,7-9,15,20,22H,4,6,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGCDWSRFDWQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)C2=CC(=O)CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868892 | |
Record name | Ericolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85320-67-8 | |
Record name | Ericolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85320-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ericolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ericolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERICOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R2P4PIEI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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